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Compound Focus: JNK Inhibitor VIII

CAS No.: 894804-07-0

Cat. No.: S531363

Inhibitor Profiles at a Glance

The table below summarizes the key characteristics of JNK Inhibitor VIII and a representative

pyridopyrimidinone inhibitor based on the search results.

JNK Inhibitor VIII (TCS JNK Pyridopyrimidinone Inhibitor (Compound 13

Feature
60) from [1])
Chemical Class Not specified in available data Pyridopyrimidinone [1]
Reported ATP-competitive, reversible ATP-competitive, Type-I kinase inhibitor [1]
Mechanism binder [2]
Biochemical JNK1: 45 nM; JNK2: 160 nM [2]  JINK3: 15 nM [1]
Potency (IC50)

Binding Affinity JNK1: 2 nM; JNK2: 4 nM; JNK3:  Not explicitly provided

(Ki) 52 nM [2]
Selectivity Remarkable selectivity profile High selectivity over p38 (>10 uM); clean CYP-
reported [2] 450 inhibition profile [1]
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Feature

Cellular Activity

DMPK Properties

Primary
Research
Context

Structural Data

JNK Inhibitor VIII (TCS JNK
60)

Inhibits c-Jun phosphorylation in
HepG2 cells (ECso = 0.92 uM)
[2]

Not detailed in available

sources

Tool for pharmacological
inhibition of JNK [2]

Not available in searched
sources

Pyridopyrimidinone Inhibitor (Compound 13
from [1])

Potent in cell-based c-Jun phosphorylation
assays [1]

High stability in human liver microsomes (t1/2 =
76 min); excellent oral bioavailability (%F = 87
in rats) [1]

Developed as a potential therapeutic for CNS
diseases like Parkinson's [1]

Co-crystal structure with JNK3 solved (PDB
code not provided) [1]

Guide to Key Experimental Protocols

Understanding the experimental methods used to generate the data above is crucial for interpretation and

replication.

¢ Biochemical Kinase Assays: The half-maximal inhibitory concentration (IC50) and inhibition

constant (Ki) are standard measures of a compound's potency in cell-free systems. These values are
determined by incubating the purified JINK enzyme with ATP and a substrate, in the presence of

varying concentrations of the inhibitor. The IC50 represents the concentration of inhibitor required to
reduce the enzyme's activity by half, while the Ki is a calculated value representing the binding affinity

between the enzyme and the inhibitor [2].
e Cellular Functional Assays: A common method to confirm a JNK inhibitor's activity in living cells is

the c-Jun phosphorylation assay. Cells are stimulated (e.g., with sorbitol or other stressors) to
activate the JNK pathway, then treated with the inhibitor. The level of phosphorylated c-Jun, a direct

downstream target of JNK, is measured via Western blot. A reduction in c-Jun phosphorylation
indicates successful on-target inhibition of INK activity within the cell [3] [1] [2].
¢ Pharmacokinetic (DMPK) Studies: Key parameters for therapeutic potential include:
o Microsomal Stability: This test incubates the compound with liver enzymes to predict its

metabolic breakdown rate, reported as half-life (t2/2) [1].
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o Oral Bioavailability (%F): This measures the fraction of an orally administered dose that
reaches the systemic circulation, typically determined through in vivo studies in animal models

[1].

The JNK Signaling Pathway Context

To understand how these inhibitors work, it's helpful to see their target in the broader signaling context. The

pathway diagram below illustrates the cascade.

© 2026 Smolecule. All rights reserved. 3/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4394340/
https://www.smolecule.com/products/s531363?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C U | e Specifications & Pricing

Extracellular Stress
(Cytokines, UV, Osmotic)

:

(Cell Membrane Receptors)

ctivation

MAP3Ks
(MEKK1-4, MLK, ASK1)

hosphorylation
MAP2Ks
MKK4 | MKK7

Dual Phosphorylation
(Thr, Tyr)

Inhibitor Target (ATP-binding site)

JNK
(Inactive)

Phosphorylation

Translocates to
ucleus & Phosphorylates

Nuclear Transcription Factors
(c-Jun, ATF2, EIk-1)

Cellular Outcomes

© 2026 Smolecule. All rights reserved. 4/6 Tech Support


https://www.smolecule.com/products/s531363?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Click to download full resolution via product page

Research Application Guide

Choosing between these inhibitors depends heavily on your specific research goals.

¢ For general JNK pathway inhibition in cellular models, JNK Inhibitor VIl is a well-established
and selective tool compound. Its reversible mechanism and available cellular activity data make it
suitable for probing JNK's role in various processes like inflammation or apoptosis [2].

¢ For research with a therapeutic focus, especially on CNS diseases, or for studies requiring high
oral bioavailability, the pyridopyrimidinone class, particularly compound 13, presents a strong
candidate with excellent pharmacokinetic properties [1].

e For structural studies, the pyridopyrimidinone class has a clear advantage, as co-crystal
structures with JINK3 have been solved, providing atomic-level insights for rational drug design [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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